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Compound of Interest

Compound Name: 2-(2,3-Dichlorophenyl)ethanol

Cat. No.: B056066 Get Quote

A Comparative Guide to the Spectroscopic Confirmation of 2-(2,3-Dichlorophenyl)ethanol,
Pitting Predicted Data Against Experimentally Determined Structures of its Isomers.

This guide provides a detailed spectroscopic analysis for the structural confirmation of 2-(2,3-
Dichlorophenyl)ethanol. Due to the limited availability of published experimental spectra for

this specific isomer, this report utilizes predicted ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) data as a primary reference. These predictions are compared against experimental data

for isomeric dichlorophenylethanols and related compounds to provide a robust framework for

structural elucidation. The guide also includes standardized experimental protocols for key

spectroscopic techniques and visual workflows to aid researchers, scientists, and drug

development professionals in their analytical endeavors.

Spectroscopic Data Comparison
The structural identity of an organic molecule is unequivocally established through the

combined interpretation of various spectroscopic techniques. Here, we compare the predicted

spectroscopic data for 2-(2,3-Dichlorophenyl)ethanol with the experimental data of its

isomers.

¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of

hydrogen atoms within a molecule. The predicted chemical shifts (δ) in parts per million (ppm),
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multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling

constants (J) in Hertz (Hz) are presented below.

Compound Ar-H (ppm) -CH₂- (ppm) -OH (ppm)

2-(2,3-

Dichlorophenyl)ethano

l (Predicted)

7.35 (d, J=7.9 Hz,

1H), 7.20 (t, J=7.9 Hz,

1H), 7.10 (d, J=7.9

Hz, 1H)

3.95 (t, J=6.5 Hz, 2H) Variable

2-(2,4-

Dichlorophenyl)ethano

l

7.40 (d, J=2.2 Hz,

1H), 7.25 (dd, J=8.4,

2.2 Hz, 1H), 7.15 (d,

J=8.4 Hz, 1H)

3.85 (t, J=6.6 Hz, 2H) Variable

2-(2,5-

Dichlorophenyl)ethano

l

7.30 (d, J=2.5 Hz,

1H), 7.20 (d, J=8.5

Hz, 1H), 7.10 (dd,

J=8.5, 2.5 Hz, 1H)

3.90 (t, J=6.5 Hz, 2H) Variable

2-(3,4-

Dichlorophenyl)ethano

l

7.38 (d, J=2.1 Hz,

1H), 7.35 (d, J=8.3

Hz, 1H), 7.10 (dd,

J=8.3, 2.1 Hz, 1H)

3.80 (t, J=6.6 Hz, 2H) Variable

2-(3,5-

Dichlorophenyl)ethano

l

7.20 (s, 1H), 7.15 (s,

2H)
3.82 (t, J=6.5 Hz, 2H) Variable

¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a

molecule. The predicted and experimental chemical shifts (δ) in ppm are tabulated below.
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Compound Ar-C (ppm) Ar-C-Cl (ppm) -CH₂- (ppm) -CH₂OH (ppm)

2-(2,3-

Dichlorophenyl)e

thanol

(Predicted)

140.1, 132.8,

130.5, 128.9,

127.8, 127.5

132.8, 130.5 39.5 61.0

2-(2,4-

Dichlorophenyl)e

thanol

137.9, 134.3,

132.5, 129.5,

127.3

134.3, 132.5 38.9 61.2

2-(2,5-

Dichlorophenyl)e

thanol

139.5, 132.4,

130.8, 130.3,

128.8

132.4, 130.8 38.7 60.9

2-(3,4-

Dichlorophenyl)e

thanol

139.8, 132.5,

131.9, 130.5,

129.0

132.5, 131.9 38.6 61.3

2-(3,5-

Dichlorophenyl)e

thanol

142.1, 134.8,

128.9, 126.8
134.8 38.4 60.8

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption frequencies (ν) are given in reciprocal centimeters (cm⁻¹).
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Compoun
d

ν(O-H)
(cm⁻¹)

ν(C-H,
sp²)
(cm⁻¹)

ν(C-H,
sp³)
(cm⁻¹)

ν(C=C)
(cm⁻¹)

ν(C-O)
(cm⁻¹)

ν(C-Cl)
(cm⁻¹)

2-(2,3-

Dichloroph

enyl)ethan

ol (Typical)

3200-3600

(broad)
3000-3100 2850-2960 1450-1600 1000-1200 600-800

2-

Phenyletha

nol

(Experimen

tal)

3364

(broad)
3030 2940, 2870 1493, 1452 1048 -

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the

molecule and its fragments, confirming the molecular weight and elemental composition.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

2-(2,3-

Dichlorophenyl)e

thanol

C₈H₈Cl₂O 191.05 191.0025

172.9925 ([M+H-

H₂O]⁺), 155.0,

125.0

2-(3,4-

Dichlorophenyl)e

thanol

C₈H₈Cl₂O 191.05 191.0025

172.9925 ([M+H-

H₂O]⁺), 155.0,

125.0

Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic

data.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more

concentrated sample (20-50 mg) may be required.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

¹H NMR: Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are

usually sufficient.

¹³C NMR: A proton-decoupled experiment is standard. Typical parameters include a 30°

pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically

required to achieve a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt

plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

Sample Preparation (Solid Film): Dissolve a small amount of the solid sample in a volatile

solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate and

allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean

salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the analyte's properties. Typical ESI conditions include a capillary voltage of 3-4 kV and a

source temperature of 100-150 °C. The mass analyzer is scanned over a relevant m/z range

(e.g., 50-500).

Visualizing the Workflow and Structural
Confirmation
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

logical relationship between the different spectroscopic data in confirming the structure of 2-
(2,3-Dichlorophenyl)ethanol.
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Caption: Experimental workflow for spectroscopic analysis.
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Spectroscopic Data

Interpretation

¹H NMR:
- 3 Aromatic Protons

- 2 Aliphatic Protons (-CH₂-)
- 1 Hydroxyl Proton (-OH)

Dichlorosubstituted
Benzene Ring

Ethanol Side Chain
(-CH₂CH₂OH)

¹³C NMR:
- 6 Aromatic Carbons
- 2 Aliphatic Carbons

IR:
- O-H Stretch (~3400 cm⁻¹)
- C-O Stretch (~1050 cm⁻¹)
- C-Cl Stretch (~700 cm⁻¹)

MS:
- Molecular Ion Peak (m/z ~190)
- Isotopic Pattern for 2 Cl atoms

C₈H₈Cl₂O

2-(2,3-Dichlorophenyl)ethanol

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Showdown: Unveiling the Structure of 2-
(2,3-Dichlorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056066#structural-confirmation-of-2-2-3-
dichlorophenyl-ethanol-via-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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